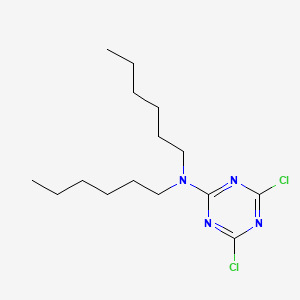
2,5-Dibromo-3-(bromomethyl)pyridine
Übersicht
Beschreibung
2,5-Dibromo-3-(bromomethyl)pyridine, also known as DBMP, is a chemical compound that has been widely used in scientific research. It is a halogenated pyridine derivative that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(bromomethyl)pyridine: A Comprehensive Analysis
Pharmaceutical Intermediates: This compound serves as an important intermediate in pharmaceutical synthesis. It’s utilized in the formation of various drugs by aiding in the construction of complex molecular structures through C−N bond formation and cross-coupling reactions .
Organic Synthesis: In organic chemistry, 2,5-Dibromo-3-(bromomethyl)pyridine is used as a reagent in multiple synthesis pathways. Its bromine groups make it a versatile reactant for substitutions and coupling reactions essential for building complex organic molecules .
Catalysis: The compound finds application in catalysis, particularly in reactions involving palladium-catalyzed cross-coupling. It acts as a reactant in the synthesis of various pyridine derivatives, which are valuable in numerous chemical processes .
Dye Production: Due to its reactive nature, this compound is also applicable in the production of dyes. Its ability to form stable bonds with other organic molecules makes it a useful component in creating complex dye structures .
Pesticide Manufacturing: In the agricultural sector, 2,5-Dibromo-3-(bromomethyl)pyridine can be used to synthesize pesticides. Its chemical properties allow for the creation of compounds that are effective against pests while being safe for crops .
Flavor and Fragrance Industry: The compound’s structural flexibility enables its use in the synthesis of flavor and fragrance compounds. It can be transformed into various derivatives that impart desired sensory properties to consumer products .
Material Science: In material science, this compound can contribute to the development of new materials with specific properties, such as enhanced durability or conductivity, by being incorporated into the material’s molecular framework .
Research and Development: Lastly, 2,5-Dibromo-3-(bromomethyl)pyridine is used extensively in R&D laboratories worldwide. Researchers utilize it to develop new synthetic methods and discover novel compounds with potential applications across various industries .
MilliporeSigma - 2-Bromopyridine Hetero Letters - An Improved Synthesis MDPI Molecules Journal - Efficient Synthesis
Wirkmechanismus
Target of Action
Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .
Mode of Action
2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-3-(bromomethyl)pyridine’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-(bromomethyl)pyridine can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .
Eigenschaften
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-(bromomethyl)pyridine | |
CAS RN |
61686-65-5 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)

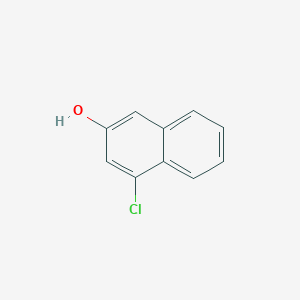

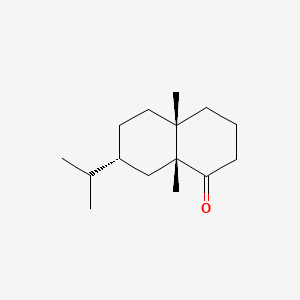
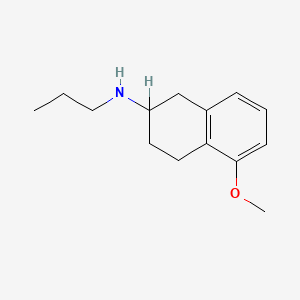
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)
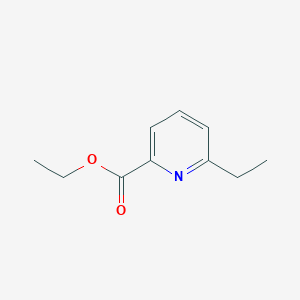
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1624411.png)
![1-[5-(Dimethylamino)-2-pyridinyl]-2,2,2-trifluoro-ethanone](/img/structure/B1624412.png)
